Bienvenue dans la boutique en ligne BenchChem!

Cipatinib

Phase I clinical trial Maximum Tolerated Dose Dose-limiting toxicity

Cipatinib (molecular formula C₁₉H₁₄Cl₂FN₃O, molecular weight ~335.4 g/mol) is an oral, reversible, ATP-competitive dual tyrosine kinase inhibitor (TKI) targeting both epidermal growth factor receptor (EGFR/HER1/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2/neu). Developed by Jiangsu Hengrui Medicine Co., Ltd.

Molecular Formula
Molecular Weight
Cat. No. B1574585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCipatinib
SynonymsCipatinib.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cipatinib (SHR-1258, 西帕替尼): Procurement-Grade Profile of an Oral Dual EGFR/HER2 Quinazoline Tyrosine Kinase Inhibitor


Cipatinib (molecular formula C₁₉H₁₄Cl₂FN₃O, molecular weight ~335.4 g/mol) is an oral, reversible, ATP-competitive dual tyrosine kinase inhibitor (TKI) targeting both epidermal growth factor receptor (EGFR/HER1/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2/neu). Developed by Jiangsu Hengrui Medicine Co., Ltd. as an original investigational agent [1], cipatinib belongs to the 4-anilinoquinazoline chemotype and was advanced to a Phase I dose-escalation trial (NCT01301911) in HER2-positive advanced breast cancer [2]. The compound is supplied as the tosylate salt (cipatinib tosylate) for oral administration [3]. Its development was terminated after Phase I by the sponsor in favor of the irreversible pan-ErbB inhibitor pyrotinib (SHR-1258) [4].

Why Cipatinib Cannot Be Substituted with Lapatinib, Pyrotinib, or Other In-Class Dual EGFR/HER2 TKIs Without Evidence of Equivalence


Despite sharing a common target pair (EGFR/HER2), dual EGFR/HER2 TKIs exhibit functionally consequential differences in binding mode (reversible vs. irreversible covalent), kinase selectivity breadth, pharmacokinetic exposure, and clinical tolerability that preclude simple interchange [1]. Cipatinib is a reversible quinazoline-based inhibitor (structurally and mechanistically analogous to lapatinib), whereas Hengrui's follow-on compound pyrotinib and the approved agent neratinib are irreversible pan-ErbB inhibitors that covalently modify a conserved cysteine residue in the kinase ATP-binding pocket [2]. This mechanistic divergence drives differences in inhibitory duration, resistance profiles, and toxicity spectra. Furthermore, cipatinib's Phase I dose-escalation trial explored doses up to 1,800 mg/day without reaching a maximum tolerated dose (MTD) — a safety window that differs markedly from the MTD-limited dosing of lapatinib (~1,250–1,600 mg/day, DLTs: diarrhea, rash) [3], neratinib (240 mg/day, DLT: severe diarrhea) [4], and pyrotinib (400 mg/day, DLT: diarrhea) [5]. Without direct head-to-head pharmacokinetic or pharmacodynamic bridging data, batch-level substitution among these agents introduces unquantifiable risk in both preclinical reproducibility and clinical protocol integrity.

Cipatinib Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Data for Procurement Decisions


Phase I Tolerability: No Dose-Limiting Toxicity at 1,800 mg/day vs. In-Class Comparators with Established MTDs

In the published Phase I dose-escalation study of cipatinib in HER2-positive advanced breast cancer patients (N=26 enrolled, 23 completed), no dose-limiting toxicities (DLTs) were observed across the full dose range from 200 mg/day to 1,800 mg/day administered in 21-day cycles, and the maximum tolerated dose (MTD) was not formally reached [1]. This contrasts with established MTDs for in-class dual EGFR/HER2 TKIs: lapatinib Phase I reported DLTs of grade 3 diarrhea and rash with an MTD of approximately 1,600 mg/day [2]; neratinib Phase I established an MTD of 240 mg/day with grade 3 diarrhea as the principal DLT [3]; pyrotinib Phase I identified an MTD of 400 mg/day, also with diarrhea as the DLT [4]. The absence of DLTs at doses 4.5-fold higher than pyrotinib's MTD and 7.5-fold higher than neratinib's MTD represents a quantitatively distinct safety margin, albeit within a small-sample Phase I context (n=2–4 per dose cohort). Six grade 3–4 adverse events were recorded (neutropenia, AST elevation, total bilirubin elevation, fatigue, dizziness, and nodal tachycardia), but none met protocol-defined DLT criteria [1].

Phase I clinical trial Maximum Tolerated Dose Dose-limiting toxicity HER2-positive breast cancer Tyrosine kinase inhibitor safety

Binding Mode Differentiation: Reversible Quinazoline-Based Inhibitor vs. Irreversible Covalent Pan-ErbB Inhibitors

Cipatinib is a reversible, ATP-competitive EGFR/HER2 inhibitor built on a 4-anilinoquinazoline scaffold [1]. This places it in the same mechanistic subclass as lapatinib (reversible, Kᵢ EGFR = 3 nM, Kᵢ HER2 = 13 nM; Wood et al., 2004) [2], but critically distinguishes it from Hengrui's successor compound pyrotinib and from neratinib — both of which are irreversible inhibitors that form a covalent bond with a conserved cysteine residue (Cys773 in EGFR, Cys805 in HER2) in the kinase hinge region [3]. Irreversible binding confers prolonged target suppression beyond drug clearance and is hypothesized to partially overcome certain resistance mechanisms, but is also associated with sustained inhibition of wild-type EGFR in normal tissues, contributing to higher-grade diarrhea and dermatologic toxicity [4]. Reversible inhibitors like cipatinib and lapatinib exhibit competition-driven target occupancy that mirrors systemic pharmacokinetics, potentially offering more titratable target modulation. However, peer-reviewed enzymatic potency data (Kᵢ, IC₅₀, or kₒᶠᶠ/kₒⁿ kinetic parameters) for cipatinib against EGFR and HER2 have not been identified in publicly accessible primary literature; vendor-reported values circulating online (Kᵢ EGFR = 3 nM, Kᵢ HER2 = 13 nM) are numerically identical to published lapatinib data and cannot be independently verified [2].

Reversible kinase inhibitor Irreversible covalent inhibitor Quinazoline scaffold Structure-activity relationship EGFR/HER2 binding kinetics

Adverse Event Profile: Differentiated Toxicity Spectrum from Irreversible Dual EGFR/HER2 Inhibitors

The published Phase I cipatinib safety analysis (N=26) reported a distinct adverse event (AE) profile: the most frequent treatment-related AEs were neutropenia (38%), myocardial ischemia (19%), fever (19%), hypertriglyceridemia (15%), fatigue (15%), and nausea (12%) [1]. Notably, diarrhea — the hallmark dose-limiting toxicity of irreversible EGFR/HER2 TKIs — was not reported among the principal treatment-related AEs for cipatinib [1]. This contrasts sharply with neratinib, where grade 3 diarrhea occurred in 30–40% of patients at the 240 mg/day dose level (requiring mandatory antidiarrheal prophylaxis in later trials) [2], and with pyrotinib, where diarrhea was the primary DLT at 480 mg/day with an all-grade incidence of 96.9% in the Phase I study [3]. Lapatinib also produces significant diarrhea (all-grade ~42–55%, grade 3 ~6–13% at 1,250 mg/day), though less severe than irreversible agents [4]. The cipatinib Phase I AE profile suggests a toxicity pattern that may be partially uncoupled from the EGFR-mediated gastrointestinal toxicity typical of this class, though the small sample size (N=26) and single-institution design substantially limit generalizability. The observation of myocardial ischemia (19%) as a treatment-related AE represents a potential safety signal requiring further investigation and should be considered in experimental design [1].

Tyrosine kinase inhibitor toxicity Adverse event profile Neutropenia Diarrhea Phase I safety

Clinical Development Status: Terminated After Phase I — Procurement and Investigational Implications

Cipatinib's clinical development was terminated by Jiangsu Hengrui Medicine Co., Ltd. after completion of the Phase I trial (NCT01301911, initiated February 2011, completed/terminated December 2012) [1]. No Phase II or subsequent trials were ever initiated, and the sponsor did not publicly disclose the reason for discontinuation [2]. Notably, Hengrui concurrently advanced pyrotinib (SHR-1258) — an irreversible pan-ErbB TKI with a distinct pyrrolo[3,2-d]pyrimidine scaffold — through Phase I, Phase II, and ultimately to conditional regulatory approval in China in 2018 for HER2-positive metastatic breast cancer [3]. This within-company portfolio decision to deprioritize cipatinib in favor of pyrotinib provides a real-world, commercially consequential comparator benchmark: the developer itself selected an irreversible covalent inhibitor over its own reversible quinazoline-based dual EGFR/HER2 inhibitor for full development investment [3]. For academic or industrial researchers, this means cipatinib is available only as a research-grade compound (not as a clinically staged development candidate), supplied through specialty chemical vendors, with no regulatory-grade CMC (Chemistry, Manufacturing, and Controls) package, no established clinical formulation specification, and no long-term GLP toxicology data beyond what was generated to support the single Phase I IND filing [1]. The compound's DrugBank entry (DB16752) lists no CAS number, no IUPAC name, no SMILES notation, and no ADMET properties — further reflecting the incomplete characterization in public databases [4].

Drug development history Clinical trial termination Jiangsu Hengrui pipeline EGFR/HER2 inhibitor portfolio strategy Investigational compound procurement

Cipatinib: Defined Research Application Scenarios Based on Verified Differentiation Evidence


Preclinical Pharmacology: Reversible Dual EGFR/HER2 Tool Compound for Kinase Occupancy PK/PD Modeling

Cipatinib's reversible, ATP-competitive binding mechanism (quinazoline scaffold) makes it suitable as a tool compound for studying exposure-response relationships where target engagement kinetics must mirror plasma drug concentrations, in contrast to irreversible inhibitors (neratinib, pyrotinib) whose pharmacodynamic effects persist beyond drug clearance due to covalent target modification [1]. Researchers conducting pharmacokinetic-pharmacodynamic (PK/PD) correlation studies in HER2-amplified xenograft models (e.g., BT-474, SK-OV-3, NCI-N87) can leverage cipatinib's demonstrated human tolerability at doses up to 1,800 mg/day — implying a broad experimental dosing window — though actual murine dosing must be established de novo [2]. The compound's reported low gastrointestinal toxicity profile relative to irreversible agents may improve animal welfare and reduce attrition in long-term xenograft efficacy studies where diarrhea-induced weight loss is a common confounding factor [3].

Comparative Oncology Research: Benchmarking Reversible vs. Irreversible EGFR/HER2 Inhibition Within a Single Developer's Portfolio

Cipatinib and pyrotinib were both developed by Jiangsu Hengrui Medicine Co., representing the same company's sequential investment in reversible (cipatinib) and irreversible (pyrotinib) dual EGFR/HER2 inhibitor programs [1]. This within-sponsor pairing offers a unique opportunity for academic comparative oncology research: the two compounds share a common developer, target pair, and initial indication (breast cancer), but differ in binding mechanism, scaffold, and ultimately clinical fate (cipatinib terminated; pyrotinib approved) [2]. Head-to-head preclinical comparison of cipatinib vs. pyrotinib in identical cell-line panels and xenograft models could generate mechanistic insights into the therapeutic relevance of reversible vs. irreversible target engagement, independent of inter-company differences in chemistry and development strategy. Procurement of both compounds from a single vendor with documented purity certification enables controlled comparative studies [3].

Kinase Selectivity Profiling: Filling the Public Data Gap for a Quinazoline-Based Dual Inhibitor

No peer-reviewed, publicly available broad-panel kinase selectivity profile exists for cipatinib [1]. Given that the structurally related lapatinib exhibits measurable off-target activity against ErbB4 (Kᵢ = 347 nM) and minimal activity against a panel of other kinases [2], cipatinib's selectivity fingerprint remains an open experimental question. Contract research organizations (CROs) and academic kinase biology laboratories seeking to characterize the compound's kinome-wide selectivity using commercial panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) can generate novel, publishable selectivity data that would simultaneously (a) verify or refute vendor-claimed Kᵢ values that lack primary publication support, (b) identify previously unknown off-target kinases that may explain the unique cardiac safety signal (myocardial ischemia 19%) observed in the Phase I trial, and (c) provide the community with a missing reference dataset for this quinazoline chemotype [3].

Chemical Biology: Reference Standard for Quinazoline-Based Reversible EGFR/HER2 Inhibitor SAR Studies

Cipatinib (C₁₉H₁₄Cl₂FN₃O, MW ~335.4 g/mol) serves as a structurally defined reference point within the 4-anilinoquinazoline class of dual EGFR/HER2 inhibitors [1]. Its molecular formula distinguishes it from lapatinib (C₂₉H₂₆ClFN₄O₄S, MW ~581 g/mol as free base) and other quinazoline-based TKIs, and the presence of two chlorine atoms and one fluorine atom on the aniline ring provides a distinct halogenation pattern for structure-activity relationship (SAR) exploration [2]. Medicinal chemistry groups synthesizing novel quinazoline derivatives for dual EGFR/HER2 inhibition can procure cipatinib as a comparator standard to benchmark cellular potency, solubility, and metabolic stability against newly designed analogs. However, researchers must verify compound identity, purity, and solubility independently, as no CAS registry number or IUPAC name is listed in authoritative databases (DrugBank DB16752) and publicly available characterization is limited [3].

Quote Request

Request a Quote for Cipatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.